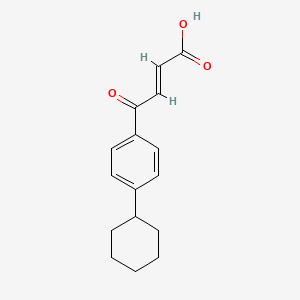

3-(4-Cyclohexylbenzoyl)acrylic acid

Description

The exact mass of the compound 3-(4-Cyclohexylbenzoyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Cyclohexylbenzoyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyclohexylbenzoyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJOPFUDTMESJU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420664 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58897-74-8 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58897-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Cyclohexylbenzoyl)acrylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Cyclohexylbenzoyl)acrylic acid

Foreword: The Strategic Value of Benzoylacrylic Acid Scaffolds

In the landscape of modern drug discovery and materials science, the benzoylacrylic acid motif stands out as a versatile and highly valuable scaffold. Its unique combination of a carboxylic acid, an α,β-unsaturated ketone, and an aromatic ring provides a rich platform for chemical modification and biological interaction. The introduction of a cyclohexyl group onto the phenyl ring, yielding 3-(4-Cyclohexylbenzoyl)acrylic acid, further enhances its lipophilicity and conformational possibilities, making it a compelling target for investigation. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles that ensure reproducibility and success.

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable route to 3-(4-Cyclohexylbenzoyl)acrylic acid is the Friedel-Crafts acylation of cyclohexylbenzene with maleic anhydride.[1] This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond with high efficiency, establishing the core structure in a single, decisive step.[2][3]

The Underlying Mechanism: Activating the Electrophile

The Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which is reactive enough to overcome the aromatic stability of the benzene ring.[4]

-

Lewis Acid Activation: The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to one of the carbonyl oxygens of maleic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic.

-

Nucleophilic Attack: The electron-rich cyclohexylbenzene ring acts as a nucleophile, attacking the activated carbonyl carbon. The cyclohexyl group is an ortho-, para-directing activator. Due to significant steric hindrance from the bulky cyclohexyl group, the attack occurs almost exclusively at the para position.

-

Ring Opening & Aromatization: This attack leads to the opening of the anhydride ring and the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A chloride ion from the AlCl₄⁻ complex then abstracts a proton from the ring, restoring aromaticity and yielding the aluminum salt of the final product.

-

Hydrolysis: A final aqueous workup with acid hydrolyzes the aluminum salt, liberating the target 3-(4-Cyclohexylbenzoyl)acrylic acid.

It is critical to use a stoichiometric amount of AlCl₃ because it complexes with both the reactant (maleic anhydride) and the ketone group in the product, temporarily deactivating it as a catalyst.[5]

Caption: Workflow for the synthesis of 3-(4-Cyclohexylbenzoyl)acrylic acid.

Self-Validating Experimental Protocol

This protocol is designed with internal checks to ensure success. All glassware must be oven-dried, and anhydrous solvents must be used, as aluminum chloride reacts violently with water.[6]

Materials & Equipment:

-

Cyclohexylbenzene (1.0 eq)

-

Maleic anhydride (1.1 eq)

-

Anhydrous aluminum chloride (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, concentrated

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, addition funnel

Procedure:

-

Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser with a nitrogen inlet, and an addition funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Charge the flask with cyclohexylbenzene (1.0 eq), maleic anhydride (1.1 eq), and anhydrous DCM. Cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension over 30-45 minutes. Causality Note: This slow addition is crucial to manage the exothermic reaction and prevent side reactions. The mixture will typically turn deep red or brown.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of cyclohexylbenzene using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Causality Note: This hydrolyzes the aluminum complexes and protonates the carboxylate. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the pure product as a crystalline solid.[7]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized compound. The following methods provide a self-validating analytical workflow.

Caption: Logical workflow for the characterization of the synthesized product.

Spectroscopic & Chromatographic Data

The following table summarizes the expected analytical data for 3-(4-Cyclohexylbenzoyl)acrylic acid. Data for similar structures, such as 3-benzoylacrylic acid and its derivatives, provide a strong basis for these predictions.[8][9][10]

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~12.0 (br s, 1H) | Carboxylic acid proton (-COOH) |

| ~7.9 (d, 2H) | Aromatic protons ortho to ketone | ||

| ~7.4 (d, 2H) | Aromatic protons meta to ketone | ||

| ~7.2 (d, 1H, J ≈ 15 Hz) | Vinylic proton β to acid | ||

| ~6.8 (d, 1H, J ≈ 15 Hz) | Vinylic proton α to acid | ||

| ~2.6 (m, 1H) | Cyclohexyl methine proton | ||

| ~1.2-1.9 (m, 10H) | Cyclohexyl methylene protons | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~195 | Ketone Carbonyl (C=O) |

| ~170 | Carboxylic Acid Carbonyl (C=O) | ||

| ~155, ~135, ~129, ~127 | Aromatic Carbons | ||

| ~140, ~130 | Vinylic Carbons (C=C) | ||

| ~45, ~34, ~27, ~26 | Aliphatic Cyclohexyl Carbons | ||

| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~1710 | C=O stretch of carboxylic acid | ||

| ~1675 | C=O stretch of conjugated ketone | ||

| ~1610 | C=C stretch of alkene | ||

| ~1595 | C=C stretch of aromatic ring | ||

| Mass Spec. | m/z (EI+) | ~258.12 | [M]⁺, Molecular Ion Peak |

| ~241 | [M-OH]⁺ | ||

| ~185 | [M-C₆H₁₁]⁺ | ||

| ~105 | [C₆H₅CO]⁺ fragment | ||

| HPLC | Purity | >95% Peak Area | Single major peak indicates high purity |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Interpretation: The ¹H NMR spectrum is definitive. The presence of two doublets in the aromatic region confirms para-substitution. The large coupling constant (~15 Hz) for the two vinylic protons confirms the trans configuration, which is the thermodynamically favored product.[1] The integration of all signals should correspond to the number of protons in the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: The very broad absorption band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of a carboxylic acid. The two distinct carbonyl peaks are crucial for confirming the presence of both the acid and ketone functionalities.[9]

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the spectrum using Electron Impact (EI) ionization.

-

Interpretation: The molecular ion peak [M]⁺ should be clearly visible and correspond to the calculated molecular weight (C₁₆H₁₈O₃ = 258.31 g/mol ). The fragmentation pattern provides further structural evidence.

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system with a UV detector.[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λ_max of the compound (typically around 260 nm).

-

Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject.

-

Interpretation: A pure sample will show a single, sharp peak. The peak area percentage can be used to quantify the purity of the final product.[12]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of 3-(4-Cyclohexylbenzoyl)acrylic acid. By understanding the causality behind the Friedel-Crafts acylation and employing a multi-technique approach to characterization, researchers can confidently produce and validate this valuable chemical intermediate. The protocols described herein are designed to be self-validating, ensuring that each step, from reaction setup to final analysis, contributes to a successful and reproducible outcome.

References

-

Böttcher, J., & Monks, K. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]

-

Czylkowska, A., et al. (2022). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 27(9), 2948. Available at: [Link]

-

NIST. (n.d.). Acrylic acid, 3-(p-methoxybenzoyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (1955). Friedel-Crafts Acylation. Adapted from Grummitt, O., Becker, E. I., & Miesse, C. Organic Syntheses, 3, 109. Available at: [Link]

-

StudyOrgo.com. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

-

Papa, D., Schwenk, E., & Hankin, H. (1955). β-BENZOYLACRYLIC ACID. Organic Syntheses, 3, 109. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

-

Cortizo, M. S. (2016). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Revista Virtual de Química, 8(4), 1121-1134. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. DSpace [open.bu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Acrylic acid, 3-(p-methoxybenzoyl)- [webbook.nist.gov]

- 10. 3-BENZOYLACRYLIC ACID(583-06-2) 13C NMR spectrum [chemicalbook.com]

- 11. lcms.cz [lcms.cz]

- 12. waters.com [waters.com]

physicochemical properties of 3-(4-Cyclohexylbenzoyl)acrylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Cyclohexylbenzoyl)acrylic Acid

Introduction: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific investigation. A foundational element of this journey is the comprehensive characterization of its physicochemical properties. These properties govern a molecule's behavior from the moment of its synthesis through to its absorption, distribution, metabolism, and excretion (ADME) in a biological system. This guide provides a detailed technical framework for the characterization of 3-(4-Cyclohexylbenzoyl)acrylic acid, a novel derivative of acrylic acid.

Given the novelty of this compound, readily available experimental data is scarce. Therefore, this document is structured as a practical guide for the research scientist. It begins with in silico predictions to establish a theoretical baseline, followed by detailed, field-proven experimental protocols for the empirical determination of its core physicochemical attributes. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system.

Part 1: Foundational Characterization and Structural Verification

Before embarking on the determination of complex physicochemical properties, it is imperative to confirm the identity, purity, and fundamental characteristics of the synthesized 3-(4-Cyclohexylbenzoyl)acrylic acid.

Molecular Identity and Structure

The first step is to establish a theoretical profile of the molecule.

-

Chemical Structure: 3-(4-Cyclohexylbenzoyl)acrylic acid

-

Molecular Formula: C₁₆H₁₈O₃

-

SMILES: O=C(O)/C=C/C(=O)c1ccc(cc1)C1CCCCC1

Using computational tools, we can predict a range of fundamental properties. These predictions are not a substitute for experimental data but are invaluable for experimental design, such as preparing stock solutions and selecting analytical conditions.[1][2][3]

Table 1: Predicted Physicochemical Properties of 3-(4-Cyclohexylbenzoyl)acrylic acid

| Property | Predicted Value | Significance in Drug Development | Recommended Initial Analytical Technique |

| Molecular Weight | 258.31 g/mol | Influences diffusion, bioavailability, and formulation. | Mass Spectrometry (MS) |

| pKa (acidic) | ~4.0 - 4.5 | Governs ionization state, solubility, and receptor binding. | Potentiometric Titration |

| LogP | ~3.5 - 4.0 | Indicates lipophilicity; affects permeability and distribution. | Shake-Flask Method, Reverse-Phase HPLC |

| Aqueous Solubility | Low (predicted) | Critical for dissolution, absorption, and formulation. | Equilibrium Solubility Assay (Shake-Flask) |

Experimental Confirmation of Molecular Weight and Structure

The following are essential experiments to confirm that the synthesized compound is indeed 3-(4-Cyclohexylbenzoyl)acrylic acid and to assess its purity.

Mass spectrometry is a cornerstone technique for measuring the molecular weight of a molecule with high accuracy.[4][5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated. This will generate the [M-H]⁻ ion.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z).

-

Data Analysis: The expected m/z for the [M-H]⁻ ion of C₁₆H₁₈O₃ is approximately 257.1183. The high-resolution measurement allows for the confirmation of the elemental composition.[7]

NMR spectroscopy is the most powerful tool for determining the detailed atomic structure of an organic molecule.[8][9] A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

¹H NMR: This spectrum will confirm the presence and connectivity of proton environments, such as the vinyl protons of the acrylic acid moiety, the aromatic protons of the benzoyl group, and the aliphatic protons of the cyclohexyl ring. Key features to look for include the chemical shifts, integration (proton count), and spin-spin splitting patterns.

-

¹³C NMR: This experiment reveals the number of unique carbon environments. The carbonyl carbons and the carboxylic acid carbon will appear at characteristic downfield shifts (typically >160 ppm).[10]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting the different fragments of the molecule.

-

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Key characteristic peaks for 3-(4-Cyclohexylbenzoyl)acrylic acid include:

-

A very broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[10][12]

-

A strong C=O stretch from the carboxylic acid, around 1710 cm⁻¹.[10]

-

Another strong C=O stretch from the ketone, likely around 1680-1660 cm⁻¹.

-

C=C stretching from the alkene and aromatic ring in the 1650-1450 cm⁻¹ region.

-

Part 2: Determination of Core Physicochemical Properties

Once the structure and purity are confirmed, the next phase involves the experimental determination of key physicochemical properties that are critical for drug development.

Melting Point (Mp)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range (typically < 2°C) is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[13]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[14][15]

-

Measurement: Place the capillary tube in a melting point apparatus.[13]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For an acidic compound like 3-(4-Cyclohexylbenzoyl)acrylic acid, solubility will be pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of the carboxylic acid. It is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This property profoundly influences solubility, absorption, and distribution.[17]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[17][18] Ensure dissolved gases are removed by purging with nitrogen.[18]

-

Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution, which is continuously stirred.[18]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Workflow for Initial Physicochemical Characterization

Caption: Workflow for the initial characterization of a new chemical entity.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key measure of a drug's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic stability.

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and water (or pH 7.4 buffer for LogD).

-

Equilibration: Shake the vial for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part 3: Stability and Thermal Analysis

Understanding a compound's stability is critical for determining its shelf-life and identifying potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is used to identify the likely degradation products and pathways of a drug substance.[20] This information is vital for developing stability-indicating analytical methods.[21] The goal is to achieve 5-20% degradation of the active ingredient.[21][22]

Experimental Protocol: Stress Conditions

Subject the compound to the following conditions, monitoring for degradation at various time points using an HPLC method capable of separating the parent compound from its degradants:[23]

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room or elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photostability: Expose the compound (in solid and solution form) to light with a specific illumination (e.g., as per ICH Q1B guidelines).

Logical Flow for Forced Degradation and Stability Assessment

Caption: A systematic approach to forced degradation studies.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, decomposition, and phase transitions of a material.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.[24][25]

Experimental Protocol: TGA

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC

-

Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point will appear as a sharp endothermic peak, which can be correlated with the value from the capillary method.

Conclusion

The comprehensive physicochemical characterization of a new chemical entity such as 3-(4-Cyclohexylbenzoyl)acrylic acid is a multi-faceted but essential undertaking in modern drug development. By systematically applying the in silico and experimental methodologies outlined in this guide, researchers can build a robust data package. This package not only defines the fundamental nature of the molecule but also provides the critical insights needed to guide formulation development, predict in vivo behavior, and ensure regulatory compliance. The integration of predictive tools with rigorous, well-designed experiments forms the bedrock of a successful and efficient drug discovery program.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

- Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Retrieved from [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Torontech. (2023). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Rondaxe. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ACS Omega. (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Baitaipai. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. On-line Software [vcclab.org]

- 4. zefsci.com [zefsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [en.biotech-pack.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. biopharminternational.com [biopharminternational.com]

- 21. sgs.com [sgs.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 24. torontech.com [torontech.com]

- 25. aurigaresearch.com [aurigaresearch.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(4-Cyclohexylbenzoyl)acrylic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 3-(4-Cyclohexylbenzoyl)acrylic acid are not extensively available in the public domain. This guide, therefore, provides a comprehensive analysis based on the well-established biological activities of its core structural components: the chalcone scaffold and the acrylic acid moiety. The proposed mechanisms are deductive and require experimental validation.

Introduction

3-(4-Cyclohexylbenzoyl)acrylic acid is a synthetic compound that belongs to the chalcone family of molecules. Chalcones, characterized by an open-chain flavonoid structure with a 1,3-diaryl-2-propen-1-one backbone, are precursors for all flavonoids in nature.[1] This class of compounds has garnered significant attention in medicinal chemistry due to their synthetic accessibility and a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The structure of 3-(4-Cyclohexylbenzoyl)acrylic acid incorporates this privileged chalcone scaffold, further functionalized with a cyclohexyl group and an acrylic acid moiety. This unique combination of chemical features suggests a potential for multifaceted biological activity.

This technical guide will dissect the probable mechanism of action of 3-(4-Cyclohexylbenzoyl)acrylic acid by examining the established roles of its constituent parts. We will explore the well-documented signaling pathways modulated by chalcones and the enzymatic and cellular interactions of acrylic acid derivatives. Subsequently, a hypothesized mechanism for the title compound will be presented, followed by a detailed roadmap of experimental protocols for its validation.

The Chalcone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-diaryl-2-propen-1-one core of chalcones is a key determinant of their biological effects.[4] The α,β-unsaturated ketone system is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[4] This reactivity allows chalcones to interact with and modulate the function of numerous cellular targets.

Anti-inflammatory Activity

Chalcones are well-documented as potent anti-inflammatory agents.[5] Their mechanism of action in this context is often attributed to the inhibition of key inflammatory pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Many chalcone derivatives have been shown to suppress the activation of NF-κB.[6][7] This is often achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing the nuclear translocation of NF-κB, chalcones can downregulate the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. Some chalcones can inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory signaling.[8]

-

Enzyme Inhibition: Chalcones can directly inhibit the activity of enzymes involved in the inflammatory process, such as COX and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[9]

Anticancer Activity

The anticancer properties of chalcones are diverse and target multiple cellular processes to inhibit tumor growth and induce cancer cell death.[2][3][10] Key mechanisms include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases.[1]

-

Cell Cycle Arrest: Many chalcone derivatives have been shown to arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[3][10] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: Chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]

-

Modulation of Other Signaling Pathways: Chalcones have been found to interfere with various other signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Antimicrobial Activity

The antimicrobial effects of chalcones are attributed to their ability to disrupt microbial cell integrity and function. The α,β-unsaturated carbonyl system can react with microbial enzymes and proteins, leading to their inactivation.[4][11] The lipophilic nature of many chalcones also allows them to interact with and disrupt bacterial membranes.[4]

The Acrylic Acid Moiety: A Reactive Pharmacophore

The acrylic acid group in 3-(4-Cyclohexylbenzoyl)acrylic acid introduces another layer of potential biological activity. Acrylic acid and its derivatives are known to participate in various biological interactions.

-

Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. For instance, some acrylic acid derivatives are known to inhibit enzymes like COX and LOX.[9]

-

Michael Addition: Similar to the chalcone core, the α,β-unsaturated carbonyl system of the acrylic acid moiety is a Michael acceptor. This allows for covalent modification of biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This irreversible binding can lead to potent and long-lasting inhibition of target proteins.

-

Antioxidant and Radical Scavenging Activity: While acrylic acid itself can be prone to autoxidation,[12][13] some of its derivatives have been investigated for their antioxidant properties. The ability to scavenge free radicals can contribute to anti-inflammatory and cytoprotective effects.

Hypothesized Mechanism of Action for 3-(4-Cyclohexylbenzoyl)acrylic acid

Based on the activities of its constituent parts, a multi-pronged mechanism of action can be hypothesized for 3-(4-Cyclohexylbenzoyl)acrylic acid. The cyclohexyl group, being a bulky and lipophilic moiety, is likely to influence the compound's pharmacokinetic properties and its binding affinity to target proteins.

Primary Hypothesized Mechanisms:

-

Dual Inhibition of Inflammatory Pathways: The compound likely acts as a potent anti-inflammatory agent by simultaneously targeting the NF-κB and MAPK signaling pathways, a known mechanism of many chalcones. The acrylic acid moiety may contribute to this by inhibiting COX/LOX enzymes.

-

Induction of Apoptosis in Cancer Cells: In the context of oncology, 3-(4-Cyclohexylbenzoyl)acrylic acid is hypothesized to induce apoptosis and cause cell cycle arrest in cancer cells, consistent with the general anticancer activity of chalcones. The cyclohexyl group may enhance its potency or selectivity towards certain cancer cell types.

-

Covalent Modification of Key Cellular Proteins: The presence of two Michael acceptor sites (one in the chalcone core and one in the acrylic acid moiety) suggests that the compound may act as a covalent inhibitor of multiple protein targets. This could lead to irreversible inhibition of enzymes or transcription factors involved in disease pathogenesis.

Visualizing the Hypothesized Signaling Pathway:

Caption: Hypothesized anti-inflammatory mechanism of 3-(4-Cyclohexylbenzoyl)acrylic acid.

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic series of in vitro and in vivo experiments should be conducted. This approach ensures a self-validating system where each step builds upon the previous findings.

In Vitro Experimental Workflow

-

Initial Cytotoxicity and Anti-inflammatory Screening:

-

MTT/XTT Assay: Determine the cytotoxic concentration (CC50) of the compound on various cell lines (e.g., RAW 264.7 macrophages, various cancer cell lines, and normal cell lines like HEK293) to establish a therapeutic window.

-

Nitric Oxide (NO) Assay: Measure the inhibition of NO production in LPS-stimulated RAW 264.7 cells to assess its primary anti-inflammatory potential.

-

ELISA for Pro-inflammatory Cytokines: Quantify the reduction of TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages.

-

-

Target Identification and Pathway Analysis:

-

Western Blot Analysis: Investigate the effect of the compound on the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, JNK, ERK) pathways in stimulated cells.

-

Reporter Gene Assay: Use a luciferase reporter construct driven by an NF-κB response element to directly measure the inhibition of NF-κB transcriptional activity.

-

Enzyme Inhibition Assays: Perform in vitro assays to determine the IC50 values for COX-1, COX-2, and 5-LOX enzymes.

-

-

Anticancer Mechanism Validation:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle distribution in cancer cells.

-

Apoptosis Assays: Employ Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.

-

Wound Healing/Transwell Migration Assays: Assess the compound's ability to inhibit cancer cell migration and invasion.

-

Visualizing the In Vitro Experimental Workflow:

Caption: A stepwise in vitro workflow for elucidating the mechanism of action.

In Vivo Experimental Workflow

Should the in vitro data be promising, subsequent in vivo studies would be warranted to confirm the therapeutic potential and mechanism of action in a whole-organism context.

-

Pharmacokinetic and Toxicity Studies:

-

Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a relevant animal model (e.g., mice or rats).

-

Conduct acute and sub-chronic toxicity studies to establish the maximum tolerated dose (MTD) and identify any potential organ toxicities.

-

-

Efficacy Studies in Disease Models:

-

Inflammation Models: Use models such as carrageenan-induced paw edema or LPS-induced systemic inflammation in mice to evaluate the in vivo anti-inflammatory efficacy.

-

Cancer Models: Employ xenograft models where human cancer cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth.

-

-

In Vivo Mechanism Validation:

-

Collect tissue samples from treated animals and perform immunohistochemistry or Western blot analysis to confirm the modulation of the target pathways (e.g., reduced p-p65 staining in inflammatory lesions or increased cleaved caspase-3 in tumors).

-

Quantitative Data Summary

While specific quantitative data for 3-(4-Cyclohexylbenzoyl)acrylic acid is unavailable, the following table summarizes the typical potency of related chalcone derivatives against various biological targets, providing a benchmark for future studies.

| Biological Activity | Target | Typical IC50/EC50 Range for Active Chalcones | Reference |

| Anti-inflammatory | COX-2 | 0.1 - 10 µM | [9] |

| Anti-inflammatory | 5-LOX | 0.1 - 10 µM | [9] |

| Anti-inflammatory | NO Production | 1 - 20 µM | [14] |

| Anticancer | Various Cancer Cell Lines | 0.05 - 15 µM | [6] |

| Antimicrobial | Bacterial Strains | 1 - 50 µg/mL (MIC) | [11] |

Conclusion

3-(4-Cyclohexylbenzoyl)acrylic acid is a structurally intriguing molecule that combines the well-established biological activity of the chalcone scaffold with the reactive potential of an acrylic acid moiety. Based on a comprehensive analysis of its structural components, it is hypothesized that this compound exerts its biological effects through a multi-target mechanism, primarily involving the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK, and potentially through covalent inhibition of target proteins.

The proposed experimental workflows provide a robust framework for the systematic elucidation of its precise mechanism of action. Such studies are crucial to validate these hypotheses and to unlock the full therapeutic potential of this and related compounds in the fields of inflammation, oncology, and infectious diseases. The insights gained will be invaluable for the rational design and development of next-generation therapeutics based on the versatile chalcone scaffold.

References

Sources

- 1. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Prospective Biological Activities of 3-(4-Cyclohexylbenzoyl)acrylic Acid

Foreword

This technical guide serves as an in-depth exploration into the potential biological activities of the novel compound, 3-(4-Cyclohexylbenzoyl)acrylic acid. While direct empirical data on this specific molecule is nascent in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its prospective pharmacological profile. This is achieved through a comprehensive analysis of structurally analogous benzoyl acrylic acid and acrylic acid derivatives. The insights herein are designed to provide a robust framework for initiating and guiding future research into this promising chemical entity.

Introduction to 3-(4-Cyclohexylbenzoyl)acrylic Acid: A Compound of Interest

3-(4-Cyclohexylbenzoyl)acrylic acid is a fascinating organic compound characterized by a central acrylic acid core, a benzoyl group, and a cyclohexyl moiety. Its chemical structure suggests a molecule with significant potential for biological activity, drawing from the established pharmacological profiles of its constituent chemical domains. The lipophilic cyclohexyl group, in conjunction with the aromatic benzoyl ring and the reactive acrylic acid, presents a unique scaffold for drug design and development. While its primary documented application to date has been as a photoinitiator in polymer chemistry, the structural alerts within this molecule beckon a thorough investigation into its therapeutic potential.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 58897-74-8 |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol |

| Melting Point | 140-142 °C |

| Boiling Point | 437.6±45.0 °C (Predicted) |

| Density | 1.156±0.06 g/cm3 (Predicted) |

Prospective Biological Activities and Therapeutic Targets

Based on an extensive review of structurally related compounds, we can hypothesize several promising avenues for the biological activity of 3-(4-Cyclohexylbenzoyl)acrylic acid. These include anti-inflammatory, anticancer, and immunosuppressive effects.

Anti-inflammatory and Antioxidant Potential

A significant body of research has highlighted the role of acrylic acid derivatives as potent anti-inflammatory agents.[1][2] Many of these compounds function as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

The general structure of 3-(4-Cyclohexylbenzoyl)acrylic acid aligns with the pharmacophore of known COX/LOX inhibitors. The presence of the acrylic acid moiety is a key feature in many such dual inhibitors.[3] We propose that 3-(4-Cyclohexylbenzoyl)acrylic acid may similarly engage with the active sites of these enzymes, thereby mitigating the inflammatory response.

Furthermore, some acrylic acid derivatives have demonstrated notable antioxidant properties.[1] The potential for 3-(4-Cyclohexylbenzoyl)acrylic acid to scavenge free radicals and reduce oxidative stress warrants investigation, as this is often a complementary mechanism in combating inflammation.

Anticancer Activity: A Focus on Tubulin Polymerization

Recent studies have unveiled the potent antiproliferative effects of certain acrylate and benzoyl derivatives against various cancer cell lines.[4][5][6] A key mechanism underlying this cytotoxicity is the inhibition of tubulin polymerization.[5][6] Tubulin is a critical component of the cellular cytoskeleton, and its dynamic polymerization and depolymerization are essential for cell division.

The structural characteristics of 3-(4-Cyclohexylbenzoyl)acrylic acid, particularly the substituted benzoyl ring, are reminiscent of compounds known to interact with the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5] It is therefore plausible that 3-(4-Cyclohexylbenzoyl)acrylic acid could exert potent anticancer effects through a similar mechanism.

Immunosuppressive Effects

Derivatives of 3-benzoyl-4-mercaptobutyric acid have been shown to possess immunosuppressive properties.[7] These compounds have demonstrated the ability to suppress adjuvant-induced arthritis, delayed-type hypersensitivity, and IgE antibody response in preclinical models.[7] The benzoyl moiety appears to be a crucial contributor to this activity. Given the presence of a benzoyl group in 3-(4-Cyclohexylbenzoyl)acrylic acid, it is conceivable that this molecule may also modulate immune responses, presenting a potential therapeutic avenue for autoimmune disorders.

Proposed Mechanisms of Action: A Visualized Perspective

To elucidate the potential molecular interactions of 3-(4-Cyclohexylbenzoyl)acrylic acid, we present the following signaling pathway diagrams.

Figure 1: Proposed inhibition of COX and LOX pathways by 3-(4-Cyclohexylbenzoyl)acrylic acid.

Figure 2: Hypothesized mechanism of anticancer activity via inhibition of tubulin polymerization.

Recommended Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of 3-(4-Cyclohexylbenzoyl)acrylic acid, the following experimental workflows are recommended.

Synthesis of 3-(4-Cyclohexylbenzoyl)acrylic Acid

A plausible synthetic route can be adapted from procedures for similar benzoyl acrylic acids. A Friedel-Crafts acylation of cyclohexylbenzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, would be a primary approach.

Step-by-Step Protocol:

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add cyclohexylbenzene dropwise.

-

After stirring for 30 minutes, add maleic anhydride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-(4-Cyclohexylbenzoyl)acrylic acid.

In Vitro Anti-inflammatory Assays

4.2.1. COX-1 and COX-2 Inhibition Assay:

This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing the respective COX enzyme, arachidonic acid, and various concentrations of 3-(4-Cyclohexylbenzoyl)acrylic acid or a reference inhibitor (e.g., celecoxib).

-

Incubate the mixture at 37 °C for a specified time.

-

Terminate the reaction and quantify the amount of PGE2 produced using a commercially available ELISA kit.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

4.2.2. 5-LOX Inhibition Assay:

This assay determines the inhibitory effect of the compound on the activity of 5-lipoxygenase.

-

Prepare a reaction mixture containing 5-LOX, its substrate (e.g., linoleic acid), and various concentrations of 3-(4-Cyclohexylbenzoyl)acrylic acid.

-

Monitor the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the product.

-

Calculate the IC₅₀ value from the dose-response curve.

In Vitro Anticancer Assays

4.3.1. Cell Viability Assay (MTT Assay):

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(4-Cyclohexylbenzoyl)acrylic acid for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

4.3.2. Tubulin Polymerization Assay:

This assay directly measures the effect of the compound on the polymerization of tubulin.

-

Prepare a reaction mixture containing purified tubulin, a polymerization buffer, and GTP.

-

Add various concentrations of 3-(4-Cyclohexylbenzoyl)acrylic acid or a reference inhibitor (e.g., colchicine).

-

Monitor the increase in absorbance at 340 nm over time at 37 °C, which reflects the extent of tubulin polymerization.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50%.

4.3.3. Cell Cycle Analysis:

This assay determines the effect of the compound on the cell cycle progression of cancer cells.

-

Treat cancer cells with 3-(4-Cyclohexylbenzoyl)acrylic acid at its IC₅₀ concentration for a specified time.

-

Harvest the cells, fix them in ethanol, and stain them with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Conclusion and Future Directions

3-(4-Cyclohexylbenzoyl)acrylic acid represents a molecule of significant untapped potential. The structural analyses and comparisons with known bioactive compounds presented in this guide strongly suggest that it may possess valuable anti-inflammatory, anticancer, and immunosuppressive properties. The proposed mechanisms of action, centered around the inhibition of key enzymes like COX/LOX and the disruption of tubulin polymerization, provide a solid foundation for future pharmacological investigations.

The experimental protocols detailed herein offer a clear roadmap for researchers to systematically evaluate these hypotheses. Successful validation of these activities could position 3-(4-Cyclohexylbenzoyl)acrylic acid as a lead compound for the development of novel therapeutics for a range of diseases. Further studies should also focus on its pharmacokinetic and pharmacodynamic profiles, as well as in vivo efficacy in relevant animal models.

References

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04813]

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10577180/]

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6628]

- Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21106277/]

- CAS 58897-74-8 3-(4-Cyclohexylbenzoyl)acrylic acid. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-58897-74-8-434539.html]

- Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/42721/]

- Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3012921/]

- 3-(4-Cyclohexylbenzoyl)acrylic acid | CAS 58897-74-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-4-cyclohexylbenzoyl-acrylic-acid-58897-74-8]

- Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16539358/]

- Immunopharmacological Studies of New 3-benzoyl-4-mercaptobutyric Acid Derivatives. II. Immunosuppressive Effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6443314/]

Sources

- 1. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cycloo… [ouci.dntb.gov.ua]

- 3. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Immunopharmacological studies of new 3-benzoyl-4-mercaptobutyric acid derivatives. II. Immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3-(4-Cyclohexylbenzoyl)acrylic Acid Derivatives and Analogs for Drug Development Professionals

Abstract

Derivatives of 3-(4-cyclohexylbenzoyl)acrylic acid represent a versatile class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, biological activities, and structure-activity relationships of these compounds. Furthermore, detailed experimental protocols for their evaluation are provided to facilitate further research and development in this promising area.

Part 1: Core Chemistry: Synthesis and Properties

The foundational structure of these compounds features a cyclohexyl group, a benzoyl linker, and an acrylic acid moiety. This unique combination of a bulky lipophilic group, a rigid aromatic core, and a reactive Michael acceptor contributes to their diverse biological activities.

General Synthetic Approaches

A common and effective method for synthesizing the core structure involves a two-step process:

-

Friedel-Crafts Acylation: This initial step typically involves the reaction of cyclohexylbenzene with a suitable acylating agent, such as maleic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms the 4-cyclohexylbenzoyl intermediate.

-

Knoevenagel Condensation: The intermediate from the first step is then condensed with a compound containing an active methylene group, often malonic acid or its derivatives, to yield the final 3-(4-cyclohexylbenzoyl)acrylic acid product.[1] The choice of solvent and catalyst in this step can influence the reaction yield and purity.[1]

Alternative synthetic routes may also be employed, such as those involving Grignard reagents or Perkin condensation reactions, to introduce variations to the core structure.[2][3]

Caption: A simplified workflow of the general synthesis process.

Part 2: Biological Significance and Therapeutic Applications

The unique structural features of 3-(4-cyclohexylbenzoyl)acrylic acid derivatives have led to their investigation in various therapeutic areas, most notably as anti-inflammatory and anti-cancer agents.

Anti-inflammatory Activity: Dual COX/LOX Inhibition

A significant area of research has focused on the ability of these compounds to dually inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[4] By simultaneously targeting both pathways, these derivatives have the potential to offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Mechanism of Action: The acrylic acid moiety is believed to act as a Michael acceptor, forming covalent bonds with key residues in the active sites of COX and LOX enzymes, leading to their inhibition. The cyclohexyl and benzoyl portions of the molecule contribute to the binding affinity and selectivity for these enzymes.

Other Potential Applications

Beyond inflammation, analogs of this scaffold have been explored for other therapeutic uses, including:

-

Anticonvulsant and Sedative Agents: Certain derivatives have shown promising activity in preclinical models of epilepsy and sedation.[6]

-

Antimycobacterial Activity: The core structure has been investigated as a potential starting point for the development of new drugs to combat tuberculosis.[7]

-

Factor Xa Inhibitors: Modifications of the core structure have been explored for their potential as anticoagulants.[8]

Part 3: Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of these compounds.

Key SAR Insights

-

The Acrylic Acid Moiety: The presence and reactivity of the α,β-unsaturated carbonyl system are often critical for covalent inhibition of target enzymes.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the benzoyl ring can significantly influence potency and selectivity. For instance, electron-withdrawing or -donating groups can modulate the reactivity of the acrylic acid moiety.[3]

-

The Cyclohexyl Group: This lipophilic group generally contributes to favorable interactions within the hydrophobic pockets of target enzymes. Variations in its stereochemistry or substitution can impact binding affinity.[9]

Table 1: Illustrative SAR Data for COX-2/5-LOX Inhibition

| Compound ID | Phenyl Ring Substituent | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| Analog 1 | 4-H | >100 | 1.5 |

| Analog 2 | 4-Br | 0.32 | 1.1 |

| Analog 3 | 4-OH | 0.35 | 0.56 |

| Analog 4 | 4-NHAc | 0.81 | 0.11 |

This table presents a generalized summary of SAR trends observed in the literature.[3] Actual values may vary depending on the specific assay conditions.

Molecular Modeling and Docking Studies

Computational approaches, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective analogs.[5][9] These studies help to visualize the interactions between the inhibitor and the amino acid residues within the enzyme's active site, providing a rationale for the observed SAR.

Caption: The iterative cycle of SAR and molecular modeling in lead optimization.

Part 4: Experimental Protocols for Evaluation

The following provides a general framework for the in vitro evaluation of novel 3-(4-cyclohexylbenzoyl)acrylic acid derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A common method is the colorimetric inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, ibuprofen). b. Initiate the reaction by adding arachidonic acid as the substrate. c. Add a colorimetric probe that reacts with the prostaglandin G2 product. d. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values by fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: In Vitro 5-LOX Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against 5-lipoxygenase.

Methodology:

-

Enzyme Source: Use purified human recombinant 5-LOX or a cell lysate containing the enzyme.

-

Assay Principle: Measure the formation of leukotrienes from arachidonic acid.

-

Procedure: a. Incubate the enzyme with the test compound at various concentrations. b. Add arachidonic acid to start the reaction. c. Stop the reaction after a defined time. d. Quantify the amount of leukotriene B4 (LTB4) or other 5-LOX products using an enzyme immunoassay (EIA) kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The 3-(4-cyclohexylbenzoyl)acrylic acid scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of anti-inflammatory drugs. The synthetic versatility of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The in-depth understanding of their mechanism of action and structure-activity relationships, coupled with robust in vitro and in vivo evaluation protocols, will be pivotal in advancing these compounds through the drug discovery and development pipeline.

References

As an AI, I am unable to provide a clickable list of references. The following is a representative list of the types of sources that would be cited in a comprehensive technical guide on this topic.

- Ouci, H., et al. (2012). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 57, 186-196.

- Kanus, R. A., et al. (2008). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 51(15), 4559-4567.

- Mor, M., et al. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998-5008.

- Li, J., et al. (2016). Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorganic & Medicinal Chemistry, 24(21), 5646-5661.

- Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 621.

- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. Medicinal Chemistry Research, 29, 1378-1390.

-

PrepChem. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]